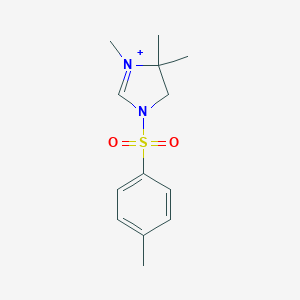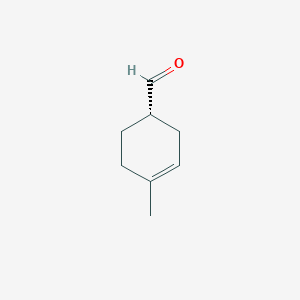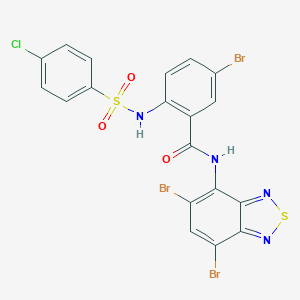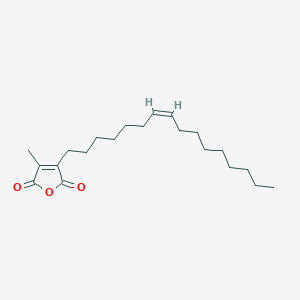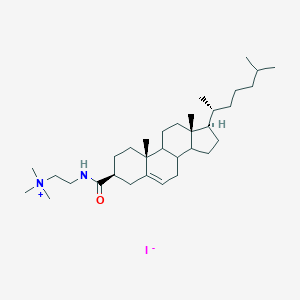
Tmc-aea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tmc-aea, also known as 2-(2,3,5-trimethylcyclohexylidene) acetic acid, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development. Tmc-aea is a synthetic molecule that belongs to the class of cyclohexylidene acetic acid derivatives.
作用機序
The mechanism of action of Tmc-aea is not fully understood. However, studies have shown that Tmc-aea may exert its biological effects by inhibiting various signaling pathways and enzymes, including cyclooxygenase-2 (COX-2), nuclear factor-kappaB (NF-kB), and phosphodiesterase-4 (PDE-4). Additionally, Tmc-aea has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
生化学的および生理学的効果
Tmc-aea has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, Tmc-aea has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Tmc-aea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, Tmc-aea has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological diseases.
実験室実験の利点と制限
One of the main advantages of Tmc-aea is its high purity and yield, which makes it a valuable compound for scientific research. Additionally, Tmc-aea exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of Tmc-aea is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Tmc-aea. One potential direction is the development of Tmc-aea-based drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of Tmc-aea and its potential use in modulating the immune system. Moreover, the development of novel synthesis methods for Tmc-aea may lead to the production of more potent and selective derivatives. Finally, the use of Tmc-aea in combination with other compounds may lead to the development of more effective therapies for various diseases.
Conclusion
In conclusion, Tmc-aea is a novel compound with significant potential applications in various fields, including drug discovery and development. Tmc-aea exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. Additionally, Tmc-aea has been studied for its potential use in treating various diseases, including Alzheimer's disease and multiple sclerosis. Further studies are needed to elucidate the mechanism of action of Tmc-aea and its potential use in modulating the immune system. The development of Tmc-aea-based drugs may lead to the development of more effective therapies for various diseases.
合成法
Tmc-aea is synthesized through a multistep process that involves the reaction of 2,3,5-trimethylcyclohexanone with ethyl bromoacetate, followed by hydrolysis and decarboxylation. The final product is obtained through recrystallization and purification using various solvents. The synthesis of Tmc-aea has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
科学的研究の応用
Tmc-aea has shown potential applications in various fields, including drug discovery and development, as well as in the study of various biological processes. Tmc-aea has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. Additionally, Tmc-aea has been studied for its potential use in treating diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
CAS番号 |
144108-31-6 |
|---|---|
製品名 |
Tmc-aea |
分子式 |
C33H59IN2O |
分子量 |
626.7 g/mol |
IUPAC名 |
2-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-carbonyl]amino]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C33H58N2O.HI/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-26-22-25(31(36)34-20-21-35(6,7)8)16-18-32(26,4)30(27)17-19-33(28,29)5;/h12,23-25,27-30H,9-11,13-22H2,1-8H3;1H/t24-,25+,27?,28-,29?,30?,32+,33-;/m1./s1 |
InChIキー |
DHSXKGQVDZYBPG-MHCSTSKJSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)C(=O)NCC[N+](C)(C)C)C)C.[I-] |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(=O)NCC[N+](C)(C)C)C)C.[I-] |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(=O)NCC[N+](C)(C)C)C)C.[I-] |
同義語 |
cholesteryl-3beta-carboxyamidoethylene-trimethylammonium iodide N,N,N-trimethyl-N'-cholesteryl amidoethyl ammonium N,N,N-trimethyl-N'-cholesteryl amidoethyl ammonium iodide TMC-AEA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



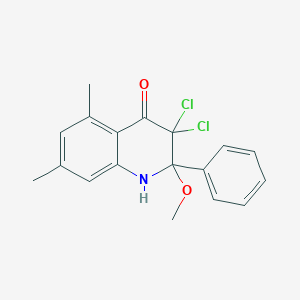
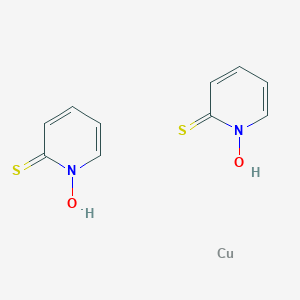
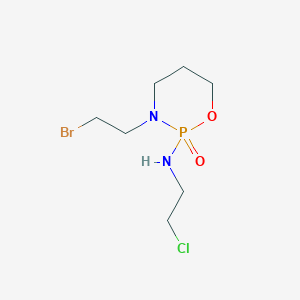
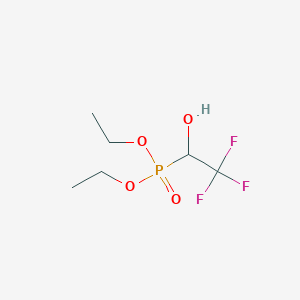
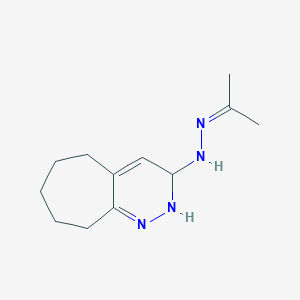
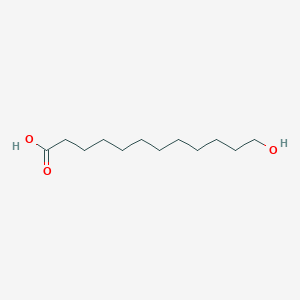
![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)
